The compound 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that integrates multiple structural motifs, including a benzofuran ring, a pyrrolidine ring, and a benzoxazole ring. This compound is notable for its potential biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. The molecular formula for this compound is with a molecular weight of approximately 364.4 g/mol.
The compound belongs to the class of heterocyclic compounds, specifically those containing benzofuran and benzoxazole moieties. These classes are often studied for their pharmacological properties due to their ability to interact with biological targets.
The synthesis of 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification purposes.
The molecular structure of 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one can be represented in various ways:
InChI=1S/C21H20N2O4/c24-20(13-23-17-3-1-2-4-19(17)27-21(23)25)22-9-7-16(12-22)14-5-6-18-15(11-14)8-10-26-18/h1-6,11,16H,7-10,12-13H2This representation provides insights into the connectivity and stereochemistry of the molecule.
The compound's structural data includes:
The compound can participate in various chemical reactions:
These reactions may require specific catalysts or reagents to proceed efficiently. Reaction conditions such as pH, temperature, and solvent polarity play crucial roles in determining the outcome of these transformations.
The mechanism of action for 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves interactions with specific molecular targets:
While specific physical properties such as boiling point or solubility are not extensively documented in available sources, compounds of this class typically exhibit moderate solubility in organic solvents.
Key chemical properties include:
The compound has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5